卡瓦胡椒碱

描述

Kavain is the main kavalactone found mostly in the roots of the kava plant . It has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .

Synthesis Analysis

A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones, including kavain . This method has excellent selectivity and specificity .Molecular Structure Analysis

Kavain potentiates GABAA receptors . It positively modulates all receptors regardless of the subunit composition . The degree of enhancement is greater at α4β2δ than at α1β2γ2L GABA A Rs .Chemical Reactions Analysis

Kavain positively modulates all GABAA receptors regardless of the subunit composition . The modulatory effect of kavain is unaffected by flumazenil, indicating that kavain does not enhance GABAA Rs via the classical benzodiazepine binding site .Physical and Chemical Properties Analysis

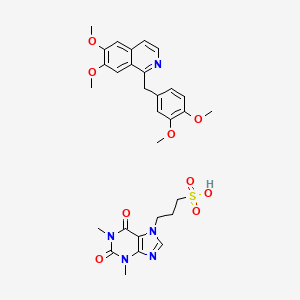

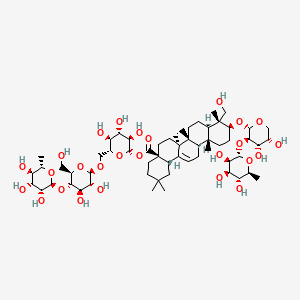

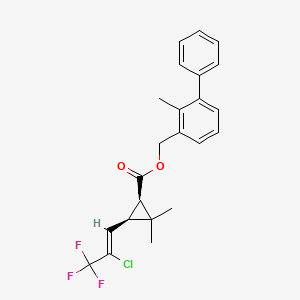

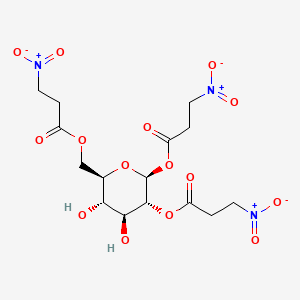

Kavain has a molecular formula of C14H14O3 and a molecular weight of 230.26 .科学研究应用

抗炎特性

卡瓦胡椒碱已被证实具有显著的抗炎作用。一项研究重点介绍了卡瓦胡椒碱类似物Kava-205Me的开发,该类似物在体外和体内模型中均显示出强大的抗炎特性。 该化合物对由牙龈卟啉单胞菌引起的炎症特别有效,牙龈卟啉单胞菌是一种与牙周炎相关的病原体 .

抗焦虑作用

卡瓦胡椒碱的抗焦虑特性有据可查,它能增强GABA_A受体的活性。这种作用对其镇静作用以及治疗焦虑症的潜在应用至关重要。 发现卡瓦胡椒碱对这些受体的调节在各种亚基组成中均显着,表明其具有广泛的治疗潜力 .

抗菌活性

除了对神经系统的影响外,卡瓦胡椒碱还显示出作为抗菌剂的潜力。 它对牙龈卟啉单胞菌的功效不仅可以减少炎症,还可以直接对抗病原体,表明其在牙科和口腔健康方面的潜在应用 .

作用机制

Target of Action

Kavain, a major constituent of the Kava extract, primarily targets the γ-Aminobutyric acid type A receptors (GABA A Rs) in the body . GABA A Rs are key inhibitory neurotransmitters in the central nervous system, playing a crucial role in reducing neuronal excitability .

Mode of Action

Kavain interacts with GABA A Rs, potentiating their function . Kavain’s effect is greater at α4β2δ than at α1β2γ2L GABA A Rs, regardless of the subunit composition .

Biochemical Pathways

Kavain’s interaction with GABA A Rs leads to an enhancement of the inhibitory effects of these receptors, which can result in anxiolytic (anti-anxiety) effects . Kavain also has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .

Pharmacokinetics

It is known that kavain exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time . This suggests that Kavain can be widely distributed in the body and can remain in the body for a sufficient amount of time to exert its effects .

Result of Action

The potentiation of GABA A Rs by Kavain can lead to a reduction in anxiety and muscle tension, as well as a promotion of sleep . Kavain’s anticonvulsive properties may also contribute to its anxiolytic and analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kavain. For instance, the method of preparation and extraction can affect the composition of the final Kava product, which in turn can influence the bioavailability and efficacy of Kavain

安全和危害

未来方向

Future electrophysiological studies comparing kavain activity in neurons from wild-type and α4- or δ-knockout mice will be necessary to confirm the speculation about its mechanism of action . Designer kava preparations could be promising clinical herbal modalities, given the totality of analyses of the biological activities and safety profiles of the different forms, fractions, and individual compounds .

生化分析

Biochemical Properties

Kavain plays a significant role in biochemical reactions, particularly in modulating the activity of γ-aminobutyric acid type A (GABA A) receptors. It has been shown to positively modulate GABA A receptors, enhancing their activity regardless of the subunit composition . This modulation is not mediated through the classical benzodiazepine binding site, indicating a unique interaction mechanism. Kavain’s interaction with GABA A receptors involves potentiation of receptor activity, which contributes to its anxiolytic effects.

Cellular Effects

Kavain exerts various effects on different cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, kavain has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in murine macrophages and THP-1 cells . This anti-inflammatory effect is dose-dependent and highlights kavain’s potential in modulating immune responses and reducing inflammation.

Molecular Mechanism

At the molecular level, kavain exerts its effects through direct interactions with biomolecules. It binds to GABA A receptors, enhancing their activity and leading to increased inhibitory neurotransmission . This binding interaction is crucial for kavain’s anxiolytic and sedative properties. Additionally, kavain has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kavain have been observed to change over time. Kavain is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to kavain can lead to sustained modulation of GABA A receptor activity and prolonged anti-inflammatory effects . These findings suggest that kavain’s therapeutic potential may be maintained over extended periods.

Dosage Effects in Animal Models

The effects of kavain vary with different dosages in animal models. At lower doses, kavain exhibits anxiolytic and anti-inflammatory effects without significant adverse effects . At higher doses, kavain can induce sedation and potentially toxic effects. Threshold effects have been observed, where the therapeutic benefits of kavain are maximized at specific dosage ranges, beyond which adverse effects may occur.

Metabolic Pathways

Kavain is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of kavain . The metabolites of kavain can also affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, kavain is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. Kavain’s distribution is crucial for its therapeutic effects, as it needs to reach target sites such as the central nervous system to exert its anxiolytic and sedative properties .

Subcellular Localization

Kavain’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that kavain reaches its target sites within cells, where it can interact with GABA A receptors and other biomolecules to exert its effects .

属性

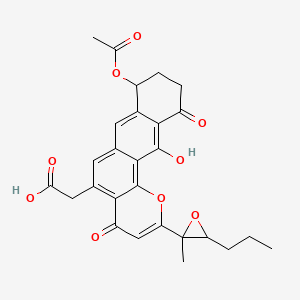

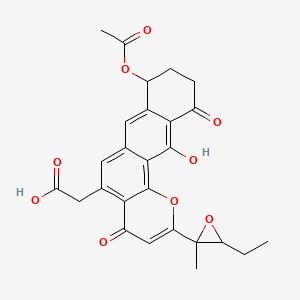

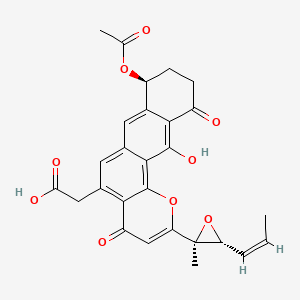

| { "Design of the Synthesis Pathway": "The synthesis pathway of Kavain involves a series of reactions starting from a readily available starting material.", "Starting Materials": [ "4-Methoxyphenylacetonitrile", "2,4,5-trimethoxybenzaldehyde", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Reduction of 4-Methoxyphenylacetonitrile with hydrogen gas and palladium on carbon catalyst to obtain 4-Methoxyphenylethylamine", "Step 2: Condensation of 4-Methoxyphenylethylamine with 2,4,5-trimethoxybenzaldehyde in methanol to obtain 7,8-dimethoxy-1-phenyl-4,5-dihydro-2H-1,3-benzodioxepin", "Step 3: Demethylation of 7,8-dimethoxy-1-phenyl-4,5-dihydro-2H-1,3-benzodioxepin using boron tribromide in methylene chloride to obtain Kavain" ] } | |

CAS 编号 |

500-64-1 |

分子式 |

C14H14O3 |

分子量 |

230.26 g/mol |

IUPAC 名称 |

4-methoxy-2-[(Z)-2-phenylethenyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7- |

InChI 键 |

XEAQIWGXBXCYFX-FPLPWBNLSA-N |

手性 SMILES |

COC1=CC(=O)OC(C1)/C=C\C2=CC=CC=C2 |

SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |

规范 SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |

外观 |

Solid powder |

熔点 |

106 °C |

| 500-64-1 | |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cavain kavain kavain, (+-)-isomer kavain, (E)-(+-)-isomer kavain, (R)-(E)-isomer kavain, (R)-isomer kavaine kawain Neuronica Neuronika |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。